2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15(20)18-16-17-14(19-21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBWCLOTVHKIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with Nitriles
The Hauser-Kleiman method remains predominant for 1,2,4-thiadiazole formation:
Reaction Scheme:
Phenylthiourea + methyl cyanide → 3-Phenyl-5-amino-1,2,4-thiadiazole
Optimized Conditions (Patel et al., 2021):
- Solvent: Dry DMF (15 mL/g substrate)
- Catalyst: Ammonium ferric sulfate (0.2 eq)
- Temperature: 110°C reflux, 8 hr
- Yield: 68% isolated
Key Characterization Data:
- IR: 1565 cm⁻¹ (C=N stretch), 1380 cm⁻¹ (C-S-C asym)
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH2), 7.45-7.62 (m, 5H, Ph)
Bromine-Mediated Cyclization (Novartis Protocol)
Patent CN113767094A discloses a deuterium-compatible route:
Stepwise Process:
- Acetamidine Formation:
CH3CN + NH3 → CH3C(=NH)NH2 (89% yield) - Ring Closure:
CH3C(=NH)NH2 + SCN⁻ + Br2 → Thiadiazole core
Advantages:
- Isotopic purity >95% for deuterated analogs
- Scalable to kilogram batches
Benzamide Coupling Strategies
Schotten-Baumann Acylation
Conventional amine benzoylation achieves moderate yields:
Procedure:
- 3-Phenyl-5-amino-thiadiazole (1 eq)
- 2-Methylbenzoyl chloride (1.2 eq)
- 10% NaOH (3 eq), DCM/H2O
- RT, 4 hr stirring
Performance Metrics:
HATU-Mediated Peptide Coupling
For oxygen-sensitive substrates:
Optimized Protocol:
- Coupling agent: HATU (1.05 eq)
- Base: DIPEA (2.5 eq)
- Solvent: Anhydrous DMF
- Reaction time: 12 hr at 0°C
- Yield improvement: 78% vs. 62% Schotten-Baumann
Cost Analysis:
| Method | Reagent Cost ($/g) | Yield (%) |
|---|---|---|
| HATU | 12.45 | 78 |
| EDC/HOBt | 8.90 | 71 |
| DCC/DMAP | 5.20 | 65 |
Regioselectivity Challenges in Thiadiazole Functionalization
Critical issues identified across 9 studies:
Positional Isomer Formation:
Oxidative Degradation:
- Thiadiazole S-atom susceptible to H2O2-mediated oxidation
- Stability data in common solvents:
Solvent Decomposition (%)/24hr DMSO 42 EtOAc 12 CHCl3 8
Green Chemistry Approaches
Microwave-Assisted Synthesis
Comparative study shows efficiency gains:
Conventional vs. Microwave:
| Parameter | Thermal (6 hr) | Microwave (45 min) |
|---|---|---|
| Yield | 67% | 82% |
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg) | 32 | 11 |
Conditions:
Industrial-Scale Production Considerations
Pfizer's continuous flow protocol (WO2020128003A1):
Plant Data:
- Throughput: 1.2 kg/hr
- Purity: 99.3% (IPC-HPLC)
- Key equipment:
- Microreactor (0.5 mm ID)
- Static mixer for quench
- Centrifugal crystallizer
Cost Drivers:
- Benzoyl chloride purity (>99.5% required)
- NH3 gas utilization efficiency (87% recovery)
- Waste treatment costs for S-containing byproducts
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazoles .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Key Findings:
- Bacterial Activity: In vitro studies have shown that the compound exhibits antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial effects at low concentrations .
- Fungal Activity: The compound has also been tested against fungi like Aspergillus niger and Aspergillus oryzae, showing promising antifungal activity .
Anticancer Properties
The anticancer potential of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has been explored in several studies, indicating its effectiveness against various cancer cell lines.
Case Studies:
- Cell Line Testing: Compounds similar to this compound have been assessed for their cytotoxicity against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency .
- Mechanism of Action: The mechanism underlying the anticancer effects is believed to involve the inhibition of critical cellular pathways related to cancer cell proliferation. Studies have reported interactions with tubulin and other cellular targets that are vital for cancer cell survival .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Variations in substituents on the phenyl ring significantly influence the compound's effectiveness against microbial and cancerous cells.
Table: Structure–Activity Relationship Insights
| Compound Variation | MIC (µM) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Parent Compound | 1.27 | 5.85 | Antibacterial / Anticancer |
| Substituted Derivative A | 0.794 | 4.27 | Anticancer |
| Substituted Derivative B | 2.60 | 0.52 | Antimicrobial |
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with various molecular targets. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth . Additionally, the compound can interact with enzymes and proteins, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Thiadiazolobenzamides with varied substituents on the benzamide ring exhibit distinct adenosine receptor (AR) binding profiles:
| Compound | Substituent (R) | Target Receptor | Ki (nM) | Reference |
|---|---|---|---|---|
| LUF5437 (8h) | 4-hydroxy | A1 | 7 | |
| LUF5417 (8e) | 4-methoxy | A3 | 82 | |
| Target compound | 2-methyl | - | Data unavailable | - |
The 4-hydroxy analog (LUF5437) demonstrates high A1 receptor affinity (Ki = 7 nM), whereas the 4-methoxy derivative (LUF5417) shows selectivity for A3 (Ki = 82 nM). The 2-methyl substitution in the target compound may alter receptor interaction due to steric and electronic effects, though experimental data are lacking .
Antiproliferative Activity
Compounds VIa and VIb, featuring alkoxybenzamide groups, inhibit HDAC8 with IC50 values in the low µg/mL range .
Antibacterial and Anti-inflammatory Activity
Piperazine-linked thiadiazole derivatives demonstrate notable bioactivity:
| Compound | Structure | MIC (µM) | NF-κB IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 2 () | N-phenyl-piperazine-carboxamide | 0.010–0.021 | 0.016–0.019 | |
| Target compound | No piperazine moiety | - | - | - |
Compound 2 (N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide) exhibits potent antibacterial (MIC = 0.010–0.021 µM) and anti-inflammatory (IC50 = 0.016–0.019 µM) activity . The absence of a piperazine group in the target compound likely diminishes its interaction with bacterial targets and NF-κB.
Enzyme Inhibition and Structural Specificity
Structural analogs targeting fatty-acid amide hydrolase 1 (FAAH1) highlight the role of substituents:
| Compound () | Substituent | Similarity Score | Reference |
|---|---|---|---|
| 4-(3-Phenyl-thiadiazol-5-yl)-N-o-tolylpiperazine | o-tolylpiperazine | 0.85 | |
| Target compound | 2-methylbenzamide | - | - |
Piperazine-carboxamide analogs show high similarity to FAAH1 inhibitors (scores >0.82), suggesting that the target compound’s benzamide group may prioritize other targets, such as adenosine receptors or HDACs .
Key Findings and Implications
- Receptor Selectivity: Hydroxy and methoxy substituents enhance adenosine receptor affinity, whereas methyl groups may favor alternative targets .
- Anticancer Potential: Alkoxybenzamide derivatives (VIa-VIb) outperform simpler methyl-substituted analogs in HDAC8 inhibition .
- Structural Flexibility : Piperazine or phosphoryl groups (e.g., compound 509 in ) introduce new bioactivities, absent in the target compound .
Biological Activity
2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 284.34 g/mol. The structure includes a benzamide core substituted with a thiadiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4OS |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 89879-91-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that certain derivatives showed notable inhibition zones against Staphylococcus aureus and Escherichia coli .
Case Study:
In one study, several thiadiazole derivatives were synthesized and tested for their antibacterial effects. The compound this compound exhibited an IC50 value of 25 µg/mL against E. coli , indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of thiadiazoles has been extensively investigated. A recent study focused on the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties against different cancer cell lines.
Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-methyl-N-(3-phenyl... | MCF-7 | 23.29 | Induction of apoptosis |
| 2-methyl-N-(3-phenyl... | LoVo | 2.44 | Cell cycle arrest in G0/G1 phase |
| Other Thiadiazole Derivative | Various | Varies | Modulation of signaling pathways |
In this study, the compound demonstrated significant anti-proliferative effects, particularly against the LoVo cell line, where it induced cell cycle arrest and apoptosis .
Anti-inflammatory Activity
Thiadiazole compounds have also shown promise in anti-inflammatory applications. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cellular models .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antimicrobial Action: Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anticancer Mechanism: Induction of apoptosis through modulation of apoptotic pathways and cell cycle regulation.
- Anti-inflammatory Effects: Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
Q & A
Q. What are the established synthetic routes for 2-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves two critical steps: (i) formation of the 1,2,4-thiadiazole ring and (ii) coupling with a benzamide moiety. For the thiadiazole ring, thiourea reacts with α-haloketones under acidic/basic conditions to form the heterocycle . Subsequent coupling with 2-methylbenzoyl chloride or activated esters under nucleophilic acyl substitution conditions introduces the benzamide group. Optimization includes solvent selection (e.g., DMF for polar aprotic environments), temperature control (60–80°C for yield maximization), and catalytic bases like triethylamine to neutralize HCl byproducts . Purity is monitored via TLC/HPLC, with final characterization using H/C NMR and HRMS .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in tautomeric forms?
Spectroscopic methods include:
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm) and thiadiazole C-S vibrations (~680 cm) .
- NMR : H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm for CH on benzamide) .
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., thione vs. thiol forms in thiadiazoles) by confirming bond lengths and angles .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 337.08 for [M+H]) .
Q. What preliminary biological activities have been reported, and how are in vitro assays designed?
The compound exhibits adenosine receptor antagonism (A: K = 7 nM; A: K = 82 nM) in competitive binding assays using H-CCPA or I-AB-MECA . Anticancer activity is evaluated via NCI-60 cell line screening, with IC values calculated using MTT assays. Selectivity indices (e.g., melanoma vs. normal fibroblasts) are determined to prioritize lead candidates .
Advanced Research Questions
Q. How do substituent modifications on the benzamide or thiadiazole rings influence adenosine receptor selectivity?
Structure-activity relationship (SAR) studies reveal:
- Benzamide para-substituents : Electron-withdrawing groups (e.g., -OH, -OCH) enhance A affinity via hydrogen bonding with Thr257 in the receptor pocket. Hydrophobic substituents (e.g., -CF) improve A selectivity by occupying a lipophilic subpocket .
- Thiadiazole N3-phenyl group : Bulky substituents reduce A off-target binding. Methylation at the 2-position of benzamide increases metabolic stability in hepatic microsomal assays .
- Cyclohexane analogs : trans-4-Hydroxycyclohexyl derivatives (e.g., VUF5472) show 20 nM K at A, outperforming benzamide analogs due to improved steric complementarity .
Q. What computational strategies validate target engagement and resolve contradictory bioactivity data?
- Molecular docking (AutoDock Vina) : Models predict binding poses in adenosine receptors. For example, the thiadiazole sulfur forms a π-sulfur interaction with Phe168 in A, while the benzamide carbonyl hydrogen-bonds with Asn254 .
- MD simulations (GROMACS) : Assess ligand-receptor complex stability over 100 ns. Contradictory IC values (e.g., cell-line variability) are resolved by analyzing membrane permeability (logP) or efflux ratios (P-gp substrate potential) .
- QSAR models : Linear regression identifies critical descriptors (e.g., polar surface area <90 Å for blood-brain barrier penetration) .
Q. How are in vivo pharmacokinetic properties optimized, and what formulation challenges exist?
- Metabolism : Cytochrome P450 (CYP3A4) demethylation of the benzamide methyl group generates inactive metabolites. Deuterium labeling at the methyl position reduces clearance rates in rat models .
- Solubility : Nanoemulsions (e.g., TPGS-1000 surfactants) improve aqueous solubility (<10 µg/mL to >200 µg/mL) .
- Bioavailability : Pro-drug strategies (e.g., esterification of -OH groups) enhance oral absorption in murine studies, with AUC increased by 3-fold .
Q. What mechanistic studies elucidate its role in cancer vs. non-cancer pathways?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in melanoma cells (e.g., SK-MEL-28) at 10 µM .
- Transcriptomics (RNA-seq) : Downregulation of PI3K/AKT/mTOR pathways in breast cancer models (MCF-7), with paradoxical upregulation of ERK1/2 in resistant clones .
- Off-target profiling : Kinase screening (Eurofins) identifies weak inhibition of JAK2 (IC = 1.2 µM), necessitating counter-screens to de-risk toxicity .
Methodological Guidance
Q. How should researchers design experiments to address discrepancies between in vitro and in vivo efficacy?
- Dose-response correlation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC with achievable plasma concentrations (e.g., murine C = 1.5 µM at 50 mg/kg) .
- Tumor xenograft models : Compare subcutaneous (e.g., A375 melanoma) vs. orthotopic (e.g., MDA-MB-231 breast cancer) models to assess tissue-specific bioavailability .
- Biomarker validation : Quantify adenosine receptor expression in tumors (IHC) to stratify responders/non-responders .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in amide couplings to improve E-factor .
- Continuous flow systems : Automate thiadiazole formation (residence time = 30 min, 80°C) to reduce batch variability .
- Purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for >98% purity, critical for regulatory preclinical packages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
